N-Azidoacetylmannosamine
Overview
Description
N-Azidoacetylmannosamine is a synthetic azide-labeled sugar that has gained significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of mannosamine, a naturally occurring amino sugar, and is characterized by the presence of an azide group. The azide group is bioorthogonal, meaning it does not interfere with natural biological processes, making this compound an ideal candidate for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Azidoacetylmannosamine can be synthesized through a multi-step process involving the acetylation of mannosamine followed by the introduction of the azide group. The typical synthetic route includes:
Acetylation: Mannosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetylmannosamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of mannosamine are acetylated using acetic anhydride and a base.
Azidation in Bulk: The acetylated product is then subjected to azidation using sodium azide in DMSO under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Azidoacetylmannosamine undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Staudinger Ligation: The azide group reacts with phosphines to form amides through the Staudinger ligation.
Common Reagents and Conditions:
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous conditions.
Staudinger Ligation: Triphenylphosphine is used in organic solvents like tetrahydrofuran (THF) or DMSO.
Major Products:
Click Chemistry: The major product is a triazole-linked compound.
Staudinger Ligation: The major product is an amide-linked compound.
Scientific Research Applications
N-Azidoacetylmannosamine has a wide range of applications in scientific research:
Glycoprotein Labeling: It is used for in vivo metabolic labeling of glycoproteins, allowing for the study of glycosylation processes.
Cell Surface Engineering: The compound is incorporated into cell surface glycans, enabling the study of cell surface interactions and modifications.
Drug Delivery: It is used in the development of targeted drug delivery systems through bioorthogonal chemistry.
Imaging: this compound is used in imaging studies to visualize glycan structures on cells and tissues
Mechanism of Action
N-Azidoacetylmannosamine is metabolized by cells into azido sialic acid derivatives, which are then incorporated into glycoproteins through N-linked glycosylation. The azide group on the glycoproteins can be targeted for further chemical modifications using bioorthogonal reactions such as click chemistry or Staudinger ligation. This allows for the specific labeling and detection of glycoproteins without interfering with natural cellular processes .
Comparison with Similar Compounds
N-Azidoacetylglucosamine: Similar to N-Azidoacetylmannosamine but derived from glucosamine.
N-Azidoacetylgalactosamine: Derived from galactosamine and used for O-linked glycosylation studies.
6-Azidofucose: An azide derivative of fucose used in glycan labeling.
Uniqueness: this compound is unique due to its specific incorporation into N-linked glycosylation pathways, making it particularly useful for studying N-linked glycoproteins. Its bioorthogonal azide group allows for versatile chemical modifications, making it a valuable tool in various biochemical and biomedical applications .
Properties
IUPAC Name |
2-azido-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOHTDETQTADW-YLRIPHBZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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